2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one is a heterocyclic compound that features a triazole ring fused with a cyclopentanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties but different biological activities.
1H-1,2,3-Triazole: A simpler triazole compound used in various chemical reactions and applications.
Uniqueness
2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one is unique due to its fused cyclopentanone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(1-methyltriazole-4-carbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H11N3O2/c1-12-5-7(10-11-12)9(14)6-3-2-4-8(6)13/h5-6H,2-4H2,1H3 |
InChI Key |
LFWKQGGXCGQRIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)C2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.